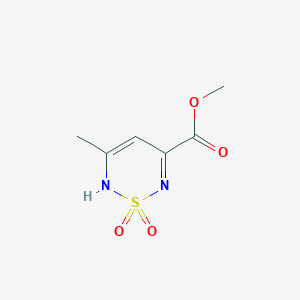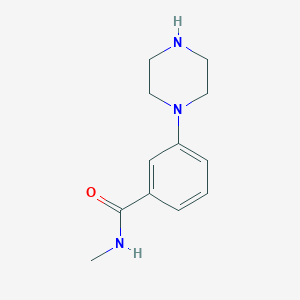
(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H10BrCl2FN2 and a molecular weight of 291.98 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydrazine functional groups attached to a benzyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Fluorination: The benzyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.
Hydrazine Introduction: The brominated and fluorinated benzyl compound is then reacted with hydrazine to form the hydrazine derivative.
Formation of Dihydrochloride Salt: The final step involves the conversion of the hydrazine derivative to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine group can undergo oxidation to form corresponding azo compounds or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl intermediates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar solvents and catalysts.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.
Oxidation Products: Azo compounds and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Applications De Recherche Scientifique
(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and biaryl intermediates.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromo-2-fluorobenzyl)hydrazine hydrochloride
- 4-Bromo-2-fluorobenzyl bromide
- 4-Bromo-2-fluorobenzoic acid
Uniqueness
(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which imparts distinct chemical reactivity and biological activity. The hydrazine group further enhances its versatility in various chemical reactions and research applications .
Propriétés
Formule moléculaire |
C7H10BrCl2FN2 |
|---|---|
Poids moléculaire |
291.97 g/mol |
Nom IUPAC |
(4-bromo-2-fluorophenyl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H8BrFN2.2ClH/c8-6-2-1-5(4-11-10)7(9)3-6;;/h1-3,11H,4,10H2;2*1H |
Clé InChI |
PYWFQPQRJPQKCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)F)CNN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11723894.png)



![[5-(2-Methylphenyl)pyridin-3-yl]boronic acid](/img/structure/B11723922.png)
![(4R,6S,7S)-6-hydroxy-4-(hydroxymethyl)-7-methyl-octahydrocyclopenta[c]pyran-3-one](/img/structure/B11723930.png)
![methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate](/img/structure/B11723932.png)

![2-methyl-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11723945.png)
![2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B11723955.png)



